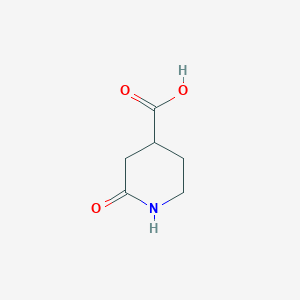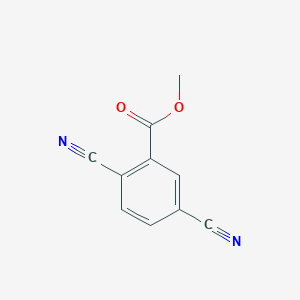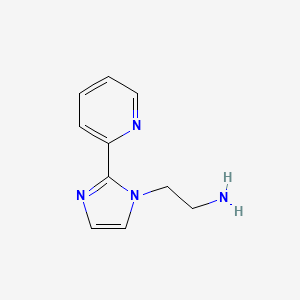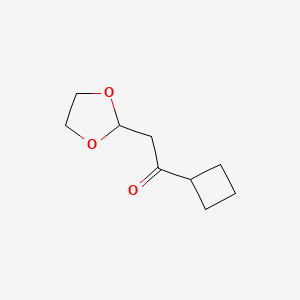
(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like “(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis and Anti-Estrogenic Activity : A novel compound with a structure closely related to (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone demonstrated potent anti-estrogenic activity. This compound was synthesized through a series of chemical reactions starting from beta-tetralone, demonstrating its potential in medicinal chemistry (Jones et al., 1979).
Organotin(IV) Complexes in Antimicrobial Research : Research has explored the synthesis of organotin(IV) complexes of derivatives similar to this compound. These complexes exhibited significant antimicrobial activities, suggesting their potential as drug candidates (Singh et al., 2016).
Antibacterial and Antioxidant Activities : Compounds related to this compound have been synthesized and evaluated for antibacterial and antioxidant activities. These compounds showed moderate activities, indicating their relevance in pharmaceutical research (Lynda, 2021).
Chemical Synthesis and Characterization
Novel Synthetic Methods : Innovative synthetic methods have been developed for compounds structurally similar to this compound. These methods offer efficient pathways for creating heterocycles that are potentially useful in various chemical and pharmaceutical applications (Zhang et al., 2020).
Chemical Structure Elucidation : Detailed studies have been conducted to determine the crystal structures of compounds related to this compound. These studies provide insight into the molecular configuration and potential interactions of such compounds (Chen et al., 2005).
Direcciones Futuras
The future directions for research on “(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone” and similar compounds could involve further exploration of their therapeutic potential, given their wide range of biological activities . Additionally, more research could be done to better understand their mechanisms of action and to develop safer and more effective versions of these compounds .
Propiedades
IUPAC Name |
(3-hydroxyazetidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-6-4-10(5-6)8(12)7-2-1-3-9-7/h6-7,9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVFOITUHIMMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239659 | |
| Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236263-52-7 | |
| Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)



![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)



![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)


